molecular formula C19H17N5O3S B2529647 N-(2-methoxyethyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide CAS No. 1114627-56-3

N-(2-methoxyethyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide

Cat. No.: B2529647
CAS No.: 1114627-56-3
M. Wt: 395.44
InChI Key: DGNXBXVHPMBBEA-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is a heterocyclic compound featuring a thiadiazoloquinazolinone core fused with a benzamide moiety. The structure includes a 2-methoxyethyl substituent on the benzamide nitrogen, contributing to its unique physicochemical and biological properties.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-27-11-10-20-16(25)12-6-8-13(9-7-12)21-18-23-24-17(26)14-4-2-3-5-15(14)22-19(24)28-18/h2-9H,10-11H2,1H3,(H,20,25)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNXBXVHPMBBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, followed by the introduction of the thiadiazole moiety and subsequent functionalization to obtain the final product. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzamide Nitrogen

Aliphatic vs. Aromatic Substituents
  • N-(3-Methoxypropyl) Analog: describes N-(3-methoxypropyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide, differing by a longer alkyl chain (3-methoxypropyl vs. 2-methoxyethyl). The extended chain may enhance lipophilicity and membrane permeability but reduce solubility compared to the shorter 2-methoxyethyl group .
  • N-(4-Methoxyphenyl) Analog: This derivative () replaces the aliphatic chain with a 4-methoxyphenyl group.
Halogenated Substituents
  • Chlorophenyl and Dichlorophenyl Derivatives : lists compounds such as 2-(3,5-dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one. Electron-withdrawing chloro groups could stabilize the molecule through inductive effects and enhance interactions with electron-rich enzyme active sites, though they may also increase metabolic stability .

Core Heterocyclic Modifications

Thiadiazoloquinazolinone vs. Thiadiazolotriazine

and describe compounds like N-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide, which replaces the quinazoline ring with a triazine system.

Isoxazole and Pyridine Hybrids

highlights N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide. The isoxazole ring introduces additional hydrogen-bonding sites, which could modulate selectivity for targets like kinases or oxidoreductases .

Antioxidant Properties

Thiadiazole-based secondary amines () exhibit antioxidant activity, attributed to their ability to scavenge free radicals.

Enzyme Inhibition Potential

discusses N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, which inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via amide conjugation. The thiadiazoloquinazolinone core in the target compound may similarly interact with metabolic enzymes, with substituents modulating potency .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent on Benzamide Nitrogen Core Structure Molecular Weight Key Properties/Activities Evidence Source
N-(2-Methoxyethyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide 2-Methoxyethyl Thiadiazoloquinazolinone 443.48 g/mol High hydrogen-bonding capacity
N-(3-Methoxypropyl) analog 3-Methoxypropyl Thiadiazoloquinazolinone 409.46 g/mol Increased lipophilicity
N-(4-Methoxyphenyl) analog 4-Methoxyphenyl Thiadiazoloquinazolinone 443.48 g/mol Enhanced π-π interactions
2-(3,5-Dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one 3,5-Dichlorophenyl Thiadiazoloquinazolinone Not reported Electron-withdrawing stabilization
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Phenyl Thiadiazole-isoxazole hybrid 348.39 g/mol Additional hydrogen-bonding sites

Biological Activity

N-(2-methoxyethyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article presents a detailed overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a complex structure incorporating a thiadiazole moiety and a quinazoline derivative. The synthesis typically involves multi-step reactions starting from simpler precursors such as 2-aminobenzamide and various thiadiazole derivatives. The general synthetic route can be summarized as follows:

  • Formation of Thiadiazole : Reaction of thiosemicarbazide with appropriate carbonyl compounds.
  • Quinazoline Synthesis : Cyclization reactions involving 2-aminobenzamide.
  • Final Coupling : Amide bond formation between the thiadiazole and quinazoline derivatives.

2.1 Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds containing thiadiazole and quinazoline structures. For instance:

  • Cytotoxicity Against Cancer Cell Lines : A review indicated that various thiadiazole derivatives exhibit significant cytotoxic effects against multiple human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers . The compound's structural components likely contribute to its ability to inhibit cancer cell proliferation.
Cell Line IC50 (µg/mL) Reference
A5494.27
SK-MEL-222.19
SKNMC5.41
HT2912.57

The mechanisms underlying the anticancer activity of this compound may involve:

  • Inhibition of Tyrosine Kinases : Some derivatives have been shown to act as tyrosine kinase inhibitors, which are crucial in cancer cell signaling pathways .
  • Induction of Apoptosis : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways .

2.3 Other Biological Activities

Beyond anticancer properties, compounds with similar structural motifs have demonstrated:

  • Antimicrobial Activity : Thiadiazole derivatives have been reported to possess antimicrobial properties against various bacterial strains .
  • Anti-inflammatory Effects : Some studies indicate that these compounds can reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Antitumor Activity

A study evaluated the antitumor activity of a related compound in a xenograft model of human cancer. Results showed significant tumor growth inhibition compared to control groups, with mechanisms involving cell cycle arrest and apoptosis induction being explored.

Case Study 2: In vitro Studies

In vitro assays using MTT tests on various cancer cell lines revealed that the compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, demonstrating its potential for targeted therapy.

4. Conclusion

This compound exhibits promising biological activities, particularly in anticancer applications. The diverse mechanisms through which it operates highlight its potential as a lead compound for further development in oncology and other therapeutic areas.

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